molecular formula C12H18O4Si B11863160 Methyl 3-methoxy-4-[(trimethylsilyl)oxy]benzoate CAS No. 27798-53-4

Methyl 3-methoxy-4-[(trimethylsilyl)oxy]benzoate

Cat. No.: B11863160
CAS No.: 27798-53-4
M. Wt: 254.35 g/mol
InChI Key: NWDAPAUIUGXPOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-methoxy-4-[(trimethylsilyl)oxy]benzoate is an organic compound with the molecular formula C14H24O4Si2. It is a derivative of benzoic acid, where the hydrogen atoms are replaced by methoxy and trimethylsilyloxy groups. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methoxy-4-[(trimethylsilyl)oxy]benzoate can be synthesized through several methods. One common route involves the reaction of 3-methoxybenzoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment. The process often includes steps such as mixing, heating, and purification to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxy-4-[(trimethylsilyl)oxy]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields benzoic acid derivatives, while reduction produces alcohols .

Scientific Research Applications

Methyl 3-methoxy-4-[(trimethylsilyl)oxy]benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research on potential therapeutic applications, such as drug development, often involves this compound.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-methoxy-4-[(trimethylsilyl)oxy]benzoate involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The methoxy group can also influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-hydroxy-4-[(trimethylsilyl)ethynyl]benzoate
  • Trimethylsilyl 3-methyl-4-[(trimethylsilyl)oxy]benzoate
  • Methyl vanillate, trimethylsilyl ether

Uniqueness

Methyl 3-methoxy-4-[(trimethylsilyl)oxy]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both methoxy and trimethylsilyl groups allows for versatile applications in synthesis and research .

Biological Activity

Methyl 3-methoxy-4-[(trimethylsilyl)oxy]benzoate (commonly referred to as TMS-vanillate) is an organic compound with notable biological activities. This article delves into its chemical properties, synthesis, and various biological effects, supported by research findings and studies.

Chemical Structure and Properties

This compound has a molecular formula of C₁₅H₁₈O₄Si. The presence of the trimethylsilyl group enhances its lipophilicity, which may influence its interaction with biological membranes and its overall bioactivity.

Key Structural Features:

  • Methoxy Group: Enhances solubility and potential interactions with biological targets.
  • Trimethylsilyl Group: Serves as a protecting group in organic synthesis and may modulate biological activity.

Synthesis Methods

Various methods for synthesizing this compound have been reported, including:

  • Direct Silylation: Involves the reaction of methyl 3-methoxy-4-hydroxybenzoate with trimethylsilyl chloride in the presence of a base.
  • Esterification: Using acid chlorides or anhydrides to form esters from the corresponding alcohol.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antioxidant Activity

Preliminary studies suggest that this compound possesses significant antioxidant properties, which can protect cells from oxidative stress. The antioxidant activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

This compound has shown potential antimicrobial effects against various pathogens. In vitro studies demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent in treating infections .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Results indicate that while it exhibits cytotoxic effects on certain cancer cell lines, the compound's selectivity suggests a promising therapeutic index for further development .

Table: Summary of Biological Activities

Biological ActivityFindingsReference
AntioxidantSignificant activity observed in various assays
AntimicrobialEffective against multiple bacterial strains
CytotoxicitySelective cytotoxic effects noted in cancer cell lines

Properties

CAS No.

27798-53-4

Molecular Formula

C12H18O4Si

Molecular Weight

254.35 g/mol

IUPAC Name

methyl 3-methoxy-4-trimethylsilyloxybenzoate

InChI

InChI=1S/C12H18O4Si/c1-14-11-8-9(12(13)15-2)6-7-10(11)16-17(3,4)5/h6-8H,1-5H3

InChI Key

NWDAPAUIUGXPOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)O[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.